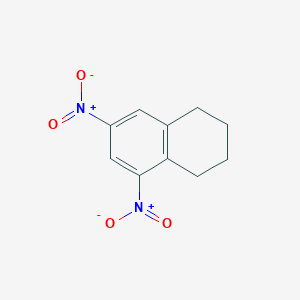

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

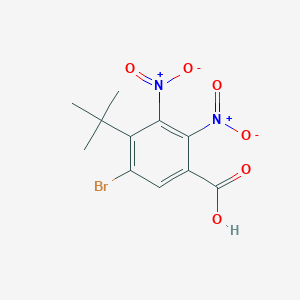

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a chemical compound with the linear formula C10H10N2O4 . It has a molecular weight of 222.202 .

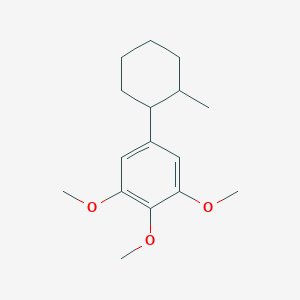

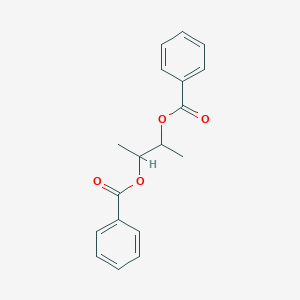

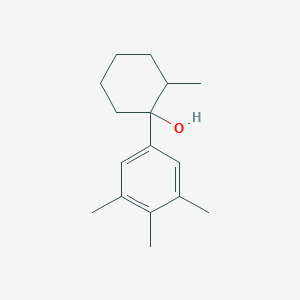

Molecular Structure Analysis

The molecular structure of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Applications De Recherche Scientifique

Energetic Metal-Organic Frameworks

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene can be used in the creation of high-energy metal-organic frameworks (MOFs). These MOFs, based on nitrogen-rich ligands, are an emerging class of explosives. The density of these materials can be significantly increased, which positively influences their performance .

High-Density Energetic Materials

This compound can be used in the synthesis of high-energy density materials (HEDMs), which are widely used in explosives, propellants, and pyrotechnics. The introduction of an N–O bond in the compound can increase its density and thermal stability .

Nitrogen-Rich Heterocyclic Compounds

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene can serve as a precursor for synthesizing nitrogen-rich heterocyclic compounds. These compounds have seen a large increase in density and detonation properties, making them valuable in the field of energetic materials .

Advanced Oxidation Processes

Although not directly related to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, similar nitro compounds have been used in the treatment of wastewater from high explosive production facilities. Advanced oxidation processes such as photolysis (UV), photo-peroxidation (UV/H2O2), and photo-Fenton oxidation (UV/Fenton’s reagent) have been evaluated for this purpose .

Coal Liquefaction

1,2,3,4-Tetrahydronaphthalene, a structurally similar compound to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, is used in coal liquefaction . It’s possible that the dinitro derivative could have similar applications.

Paints and Waxes

Again, while not directly related to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, 1,2,3,4-Tetrahydronaphthalene is used as an alternative to turpentine in paints and waxes . The dinitro derivative might have potential in this area as well.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene are currently unknown .

Mode of Action

It’s known that the pyrolysis of similar dinitro compounds is primarily triggered by n-no2 rupture . This rupture is followed by a series of complex interactions among the intermediate products .

Biochemical Pathways

The pyrolysis of similar dinitro compounds leads to the generation of h2o, n2, nh3, and a carbon network as final products .

Pharmacokinetics

It’s known that similar compounds like tetrahydronaphthalene bind to plasma proteins and are distributed in all tissues .

Propriétés

IUPAC Name |

5,7-dinitro-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYARKBJAQYVUJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[tert-butyl(methyl)amino]benzoate](/img/structure/B373637.png)

![1-Methyl-4-({5-[(4-methylphenyl)sulfonyl]-3-phenylpentyl}sulfonyl)benzene](/img/structure/B373646.png)

![Methyl 2-[2-(2-methoxy-1,1-dimethyl-2-oxoethyl)cyclohexyl]-2-methylpropanoate](/img/structure/B373650.png)

![Tert-butyl[4-(dimethylamino)phenyl]formamide](/img/structure/B373655.png)